molecular formula C6H5F2N B171632 2,3-Difluoro-5-methylpyridine CAS No. 1227597-78-5

2,3-Difluoro-5-methylpyridine

Cat. No.: B171632
CAS No.: 1227597-78-5
M. Wt: 129.11 g/mol
InChI Key: NMJYTYWYEPQTIF-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions and a methyl group at the 5th position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-methylpyridine typically involves the fluorination of methylpyridine derivatives. One common method is the direct fluorination of 5-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: 2,3-Difluoro-5-formylpyridine or 2,3-Difluoro-5-carboxypyridine.

    Reduction: 2,3-Difluoro-5-methylpiperidine.

Scientific Research Applications

2,3-Difluoro-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can modulate the biological activity of the compound.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylpyridine is largely dependent on its interaction with biological targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

    2,3-Difluoropyridine: Lacks the methyl group at the 5th position, resulting in different chemical and biological properties.

    2,5-Difluoropyridine: Has fluorine atoms at the 2nd and 5th positions, leading to variations in reactivity and applications.

    3,5-Difluoropyridine:

Uniqueness: 2,3-Difluoro-5-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct electronic and steric properties. These characteristics make it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.

Properties

IUPAC Name

2,3-difluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJYTYWYEPQTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597265
Record name 2,3-Difluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227597-78-5
Record name 2,3-Difluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-5-methylpyridine
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